molecular formula C11H21NO2 B2719911 Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate CAS No. 2307758-74-1

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate

Cat. No. B2719911
CAS RN: 2307758-74-1
M. Wt: 199.294
InChI Key: WCPOCOGPKKHOIS-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound is commonly used in the synthesis of drugs and other pharmaceuticals.

Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation

(Xie et al., 2019) explored metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, where tert-butyl carbazate was used as a coupling reagent. This study highlights the use of tert-butyl derivatives in the efficient preparation of quinoxaline-3-carbonyl compounds, significant in the synthesis of bioactive natural products and synthetic drugs.

Synthesis and Applications of Chiral Auxiliary

(Studer et al., 1995) discussed the synthesis and applications of a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, derived from L-alanine. This compound was used in dipeptide synthesis and for the preparation of enantiomerically pure compounds, showcasing the versatility of tert-butyl derivatives in stereoselective synthesis.

Intermediate in Synthesis of Jak3 Inhibitor

(Chen Xin-zhi, 2011) focused on the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of a novel protein tyrosine kinase Jak3 inhibitor. This study demonstrates the application of tert-butyl derivatives in the development of targeted therapeutic agents.

Asymmetric Synthesis of Amines

(Ellman et al., 2002) described the use of N-tert-Butanesulfinyl imines for the asymmetric synthesis of amines. This method is significant for synthesizing a wide range of highly enantioenriched amines, highlighting the importance of tert-butyl based compounds in stereoselective synthesis.

NMR Tag for High-Molecular-Weight Systems

(Chen et al., 2015) introduced O-tert-Butyltyrosine (Tby) as an NMR tag for high-molecular-weight systems. This study emphasizes the utility of tert-butyl groups in facilitating the observation of NMR signals, particularly in protein research.

One-Pot Esterification and Ritter Reaction

(Dawar et al., 2011) demonstrated the use of tert-butyl methyl ether (TBME) for esterification of carboxylic acids. This research shows the adaptability of tert-butyl derivatives in facilitating esterification and Ritter reactions in organic synthesis.

Mechanism of Action

properties

IUPAC Name

tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOCOGPKKHOIS-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate

CAS RN

2307758-74-1
Record name rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.